7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 90042-24-3
VCID: VC15947953
InChI: InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17)
SMILES:
Molecular Formula: C10H8N4O3
Molecular Weight: 232.20 g/mol

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

CAS No.: 90042-24-3

Cat. No.: VC15947953

Molecular Formula: C10H8N4O3

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 90042-24-3

Specification

CAS No. 90042-24-3
Molecular Formula C10H8N4O3
Molecular Weight 232.20 g/mol
IUPAC Name 7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione
Standard InChI InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17)
Standard InChI Key JBEMFUWENRSJFD-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoxaline ring system fused with a 1,2,4-triazole moiety. Key substituents include a hydroxyl group (-OH) at the 7-position and a methyl group (-CH3_3) at the 5-position of the triazole ring (Figure 1) . These groups influence its electronic distribution, solubility, and interaction with biological targets.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC10H8N4O3\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}_{3}
Molecular Weight232.20 g/mol
IUPAC Name7-hydroxy-5-methyl-2H- triazolo[4,3-a]quinoxaline-1,4-dione
SMILES NotationCN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O
CAS Registry Number90042-24-3

The hydroxyl group enhances hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to confirm its structure. For example, the 1H^1\text{H}-NMR spectrum in dimethyl sulfoxide (DMSO-d6_6) exhibits signals at δ 7.88 (s, 1H, H-6) and δ 8.67 (s, 1H, H-9), corresponding to aromatic protons, alongside broad singlets for NH groups at δ 12.15 and 13.20 . IR spectra reveal characteristic absorption bands for carbonyl (C=O) stretches at 1634–1675 cm1^{-1} and hydroxyl (-OH) vibrations at 3231–3451 cm1^{-1} .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of triazoloquinoxaline derivatives typically involves cyclocondensation reactions. One reported method starts with 6,7-dichloroquinoxaline-3(4H)-one, which undergoes hydrazine substitution followed by acid-catalyzed cyclization . For instance, treatment of 2-(ethoxycarbonylhydrazino)-6,7-dichloro-quinoxalin-3(4H)-one with concentrated sulfuric acid yields the triazoloquinoxaline core, with subsequent functionalization introducing the methyl and hydroxyl groups .

Key Reaction Steps:

  • Hydrazine Substitution:
    Quinoxaline-3(4H)-one+HydrazineHydrazino Intermediate\text{Quinoxaline-3(4H)-one} + \text{Hydrazine} \rightarrow \text{Hydrazino Intermediate}

  • Cyclization:
    Acid-mediated ring closure forms the triazolo[4,3-a]quinoxaline scaffold.

  • Functionalization:
    Methylation and hydroxylation are achieved via nucleophilic substitution or oxidation .

Chemical Reactivity

The hydroxyl group at position 7 participates in electrophilic aromatic substitution, enabling derivatization (e.g., sulfonation, nitration) . The carbonyl groups at positions 1 and 4 are susceptible to nucleophilic attack, facilitating the formation of Schiff bases or thiosemicarbazones .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Triazoloquinoxaline Derivatives

Compound NameSubstituentsBiological Activity
7-Hydroxy-5-methyl derivative7-OH, 5-CH3_3Antiallergic, antimicrobial
2-Acetyl-7-chloro derivative7-Cl, 2-COCH3_3Mast cell stabilization (IC50=0.1 μM\text{IC}_{50} = 0.1 \ \mu\text{M})
5-Nitroquinoxaline5-NO2_2Antifungal, anti-inflammatory

The 7-hydroxy-5-methyl derivative’s unique substituents confer improved solubility and target affinity compared to halogenated analogs, making it a promising candidate for further optimization .

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